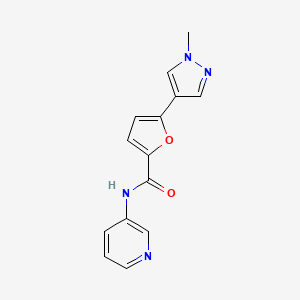![molecular formula C19H30N2O5 B4530431 8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B4530431.png)
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
Overview
Description
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[45]decane-7,9-dione is a complex organic compound with a unique structure that includes a piperidine ring, a spirocyclic system, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of the spirocyclic system, and the attachment of the methoxyethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and spirocyclic compounds. Examples include:
- 8-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
- 8-[2-[4-(2-Ethoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione
Uniqueness
What sets 8-[2-[4-(2-Methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione apart is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-25-10-11-26-15-4-8-20(9-5-15)18(24)14-21-16(22)12-19(13-17(21)23)6-2-3-7-19/h15H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPFOVDPUYXHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C(=O)CN2C(=O)CC3(CCCC3)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B4530353.png)
![2-methyl-8-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B4530357.png)
![N-{3-[2-(3-isobutylmorpholin-4-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B4530367.png)
![N-({1-[3-(2-oxo-1-imidazolidinyl)benzoyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B4530390.png)
![1-[(4-Fluorophenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one](/img/structure/B4530395.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine](/img/structure/B4530399.png)
![N-[1-(3-allyl-4-isopropoxybenzyl)piperidin-4-yl]acetamide](/img/structure/B4530406.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B4530408.png)

![[4-(2-Methyltetrazol-5-yl)phenyl]-morpholin-4-ylmethanone](/img/structure/B4530415.png)
![2-{1-cyclopentyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4530422.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B4530423.png)
![N-[(2-chloropyridin-3-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B4530425.png)

